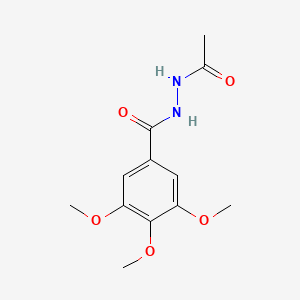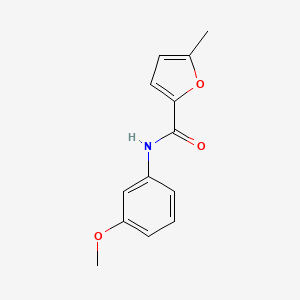
N-(3-methoxyphenyl)-5-methyl-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-(3-methoxyphenyl)-5-methyl-2-furamide involves complex organic reactions that require precise conditions and catalysts. For example, the synthesis of 5-methylfuro[3,2-c]quinolin-4(5H)-one was achieved through a palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide, demonstrating the intricate steps involved in constructing such molecules (Lindahl et al., 2006).
Molecular Structure Analysis
The molecular structure of similar compounds is often determined using X-ray diffraction and computational methods like DFT (Density Functional Theory). For instance, a study on a novel benzamide derivative utilized X-ray diffraction and DFT calculations to elucidate its structure, showcasing the importance of these techniques in understanding the geometric and electronic properties of such compounds (Demir et al., 2015).
Chemical Reactions and Properties
Reactions involving compounds like N-(3-methoxyphenyl)-5-methyl-2-furamide are diverse, including electrophilic and nucleophilic reactions. These reactions can lead to the formation of various derivatives with different functional groups, showcasing the compound's versatility in organic synthesis (Soliman & El-Sakka, 2017).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets
Mode of Action
It’s known that similar compounds can exert their effects through interactions with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes for this specific compound require further investigation.
Biochemical Pathways
Related compounds have been shown to influence various pathways, including those involved in antioxidant activity and cellular metabolism
Pharmacokinetics
Research on similar compounds suggests that they can be readily absorbed and metabolized, with metabolites exhibiting biological activity
Result of Action
Related compounds have been shown to exert various effects at the molecular and cellular levels, including antioxidant activity and modulation of cellular metabolism
Action Environment
It’s known that environmental factors can influence the action of similar compounds
Safety and Hazards
Future Directions
The future directions for research on “N-(3-methoxyphenyl)-5-methyl-2-furamide” would depend on its potential applications. For example, if it were found to have useful biological activity, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .
properties
IUPAC Name |
N-(3-methoxyphenyl)-5-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-9-6-7-12(17-9)13(15)14-10-4-3-5-11(8-10)16-2/h3-8H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQAQPUUNLVGEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-5-methylfuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

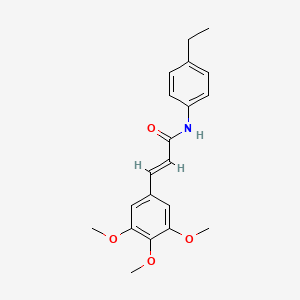
![methyl 5-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B5778500.png)
![N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5778504.png)
![N-(2,3-dichlorophenyl)-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5778507.png)
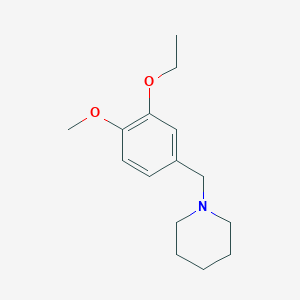
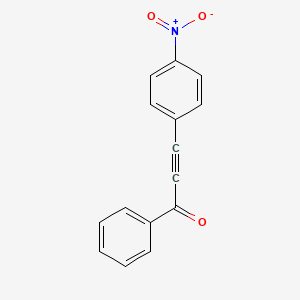
![N-(3-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5778532.png)
![methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5778553.png)
![2-{1-[4-(2-pyridinyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5778557.png)
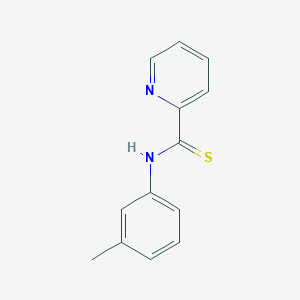

![3-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5778599.png)

